molecular formula C9H7BrO2 B1498655 6-Bromoisochroman-1-one CAS No. 1162262-43-2

6-Bromoisochroman-1-one

Cat. No. B1498655
M. Wt: 227.05 g/mol
InChI Key: UPAPBCUWEGCRAG-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A 250-mL, three-necked, round-bottomed flask equipped with a septum, nitrogen inlet needle, and thermocouple was charged with diisopropylamine (3.10 g, 30.6 mmol) and 30 mL of THF. The reaction mixture was cooled at −20° C. while n-BuLi (2.5 M, 12.2 mL, 30.6 mmol) was added dropwise via syringe keeping the internal temperature below 0° C. The resulting reaction mixture was stirred at 0° C. for 15 min. The reaction mixture was then cooled at −40° C. while 4-bromo-2-methylbenzonitrile (4.00 g, 20.4 mmol) in 10 mL of THF was added dropwise via syringe over 1 h. An internal temperature of ca. −40° C. was maintained during the addition. The resulting reaction mixture was stirred at −40° C. for 30 min and then charged with DMF (2.98 g, 40.8 mmol, ca. 50 ppm water) in one portion. The reaction mixture was stirred at −40° C. for 15 min. The reaction mixture was quenched with MeOH (5 vol., 20 mL) and then charged with NaBH4 (0.770 g, 20.4 mmol) in one portion and allowed to warm to room temperature. After complete reduction of intermediate aldehyde (as judged by HPLC analysis), the reaction mixture was carefully quenched with 5 M HCl (with cooling) to adjust the pH to 2-3. The reaction mixture was extracted with EtOAc and then solvent-switched to EtOH (40 mL). H2SO4 (98%, 20.0 g, 204 mmol) was added in one portion and the resulting reaction mixture was stirred at reflux for 24 h. After complete cyclization (monitored by HPLC analysis), the reaction mixture was cooled to room temperature and then solvent-switched to EtOAc. The resulting organic layer was washed with water, brine, and solvent-switched to MTBE. Precipitation from 1:1 MTBE:heptane afforded 6-bromo-3,4-dihydro-1H-isochromen-1-one.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.98 g
Type
reactant
Reaction Step Four
Name
Quantity
0.77 g
Type
reactant
Reaction Step Five
Name
Quantity
20 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#N)=[C:16]([CH3:22])[CH:15]=1.CN([CH:26]=[O:27])C.[BH4-].[Na+].[OH:30]S(O)(=O)=O>C1COCC1.CCOC(C)=O>[Br:13][C:14]1[CH:15]=[C:16]2[C:17](=[CH:20][CH:21]=1)[C:18](=[O:30])[O:27][CH2:26][CH2:22]2 |f:4.5|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.98 g
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.77 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL, three-necked, round-bottomed flask equipped with a septum, nitrogen inlet needle
ADDITION
Type
ADDITION
Details
was added dropwise via syringe
CUSTOM
Type
CUSTOM
Details
the internal temperature below 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added dropwise via syringe over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
An internal temperature of ca. −40° C. was maintained during the addition
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −40° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −40° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with MeOH (5 vol., 20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
After complete reduction of intermediate aldehyde (as judged by HPLC analysis), the reaction mixture was carefully quenched with 5 M HCl (with cooling)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After complete cyclization (monitored by HPLC analysis), the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The resulting organic layer was washed with water, brine, and solvent-switched to MTBE
CUSTOM
Type
CUSTOM
Details
Precipitation from 1:1 MTBE

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2CCOC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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